2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine

GPCR pharmacology Trace amine receptor TAAR5 agonism

In SAR studies of imidazopyridine GPCR ligands, substituting the 3-ethanamine isomer with the 2-yl analog alters hydrogen bond acceptor count (3 vs. 2) and pharmacophore geometry, invalidating target engagement data. This compound ensures regioisomer integrity for reproducible screening. • Defined weak TAAR5 activity (EC50 >10 μM) establishes a robust baseline for hit triage and selectivity profiling. • Three hydrogen bond acceptors enable distinct binding interactions vs. the 2-yl isomer (CAS 919742-19-1), preserving SAR accuracy. • Multi-vendor availability (≥3 suppliers) at 95-97% purity in 500 mg-100 g formats reduces lead time vs. custom synthesis.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 171346-86-4
Cat. No. B599488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine
CAS171346-86-4
SynonymsIMidazo[1,2-a]pyridine-3-ethanaMine, 7-Methyl-
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1)CCN
InChIInChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
InChIKeyNHRRUJYZVFEKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties & Procurement


2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine (CAS 171346-86-4) is a heterocyclic amine derivative featuring a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 7-position and an ethanamine side chain at the 3-position [1]. With a molecular formula of C10H13N3 and molecular weight of 175.23 g/mol, this compound belongs to the imidazopyridine class, which is recognized as a privileged scaffold in medicinal chemistry due to the presence of two nitrogen atoms capable of serving as hydrogen bond acceptors to enhance target protein binding . The compound is commercially available from multiple vendors at purities of 95% or higher, with typical packaging options ranging from 500 mg to 100 g .

Why Analogs Cannot Substitute


The substitution pattern of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine—specifically the ethanamine side chain at the 3-position versus alternative attachment points—confers distinct physicochemical and biological properties that cannot be assumed interchangeable with structurally similar compounds. The 3-position ethanamine substitution in the imidazo[1,2-a]pyridine scaffold influences hydrogen bond acceptor count (3 acceptors for the 3-yl isomer) [1] compared to 2 acceptors for the corresponding 2-yl isomer [2], which directly impacts target binding capacity and solubility profiles. Additionally, the methyl substituent at the 7-position modulates lipophilicity and metabolic stability relative to non-methylated analogs [3]. These structural distinctions create measurable differences in biological target engagement, as demonstrated by the compound's documented interaction with trace amine-associated receptor 5 (TAAR5) [4]. In procurement contexts, substituting the 3-yl isomer with the more widely available 2-yl isomer (CAS 919742-19-1) would alter hydrogen bonding potential and receptor selectivity profiles, potentially invalidating structure-activity relationship data in ongoing medicinal chemistry programs.

Quantitative Differentiation Evidence


TAAR5 Weak Agonist Activity

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine demonstrates weak agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 value greater than 10,000 nM (>10 μM), measured via cAMP accumulation in HEK293 cells using a BRET assay after 20 minutes of incubation [1]. This weak activity establishes a defined selectivity baseline against which other imidazopyridine derivatives can be compared. The compound's low potency at TAAR5 indicates that the 7-methyl substitution and 3-ethanamine side chain configuration do not confer strong engagement with this specific GPCR target, distinguishing it from optimized TAAR1 agonists within the same imidazopyridine class that achieve sub-nanomolar to low nanomolar potency (e.g., 6.80 nM EC50 at human TAAR1 for certain optimized derivatives) [2].

GPCR pharmacology Trace amine receptor TAAR5 agonism

Hydrogen Bond Acceptor Count vs. 2-yl Isomer

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine possesses 3 hydrogen bond acceptors, as calculated from its molecular structure [1]. In contrast, the regioisomeric 2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanamine (CAS 919742-19-1) contains only 2 hydrogen bond acceptors [2]. This one-acceptor difference arises from the distinct electronic environment and nitrogen atom accessibility conferred by the ethanamine side chain attachment at the 3-position versus the 2-position of the imidazo[1,2-a]pyridine core. The additional hydrogen bond acceptor in the 3-yl isomer directly increases the compound's potential for forming stabilizing interactions with target protein binding pockets, a critical consideration in fragment-based drug discovery and lead optimization campaigns where incremental binding energy contributions can determine hit-to-lead progression.

Medicinal chemistry Structure-activity relationship Ligand design

TPSA Difference from 2-yl Isomer

The topological polar surface area (TPSA) of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine differs from that of its 2-yl regioisomer due to the altered nitrogen atom positioning and resulting hydrogen bonding capacity. The 3-yl isomer's TPSA is approximately 43.3 Ų [1], which, while identical in numerical value to the predicted TPSA of the 2-yl isomer due to the identical atom composition, reflects distinct spatial distribution of polar surface area that affects membrane permeability and blood-brain barrier penetration predictions. TPSA values below 140 Ų are generally associated with favorable oral bioavailability; both isomers meet this criterion but may exhibit differential passive diffusion rates due to the altered orientation of the polar amine group relative to the lipophilic imidazopyridine core. The 3-yl substitution pattern positions the primary amine side chain differently in three-dimensional space compared to the 2-yl isomer, potentially altering interactions with efflux transporters and cytochrome P450 enzymes.

Drug-likeness ADME prediction Physicochemical properties

Multi-Vendor Commercial Availability

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine (CAS 171346-86-4) is commercially available from multiple established chemical suppliers with documented purity specifications of 95% or higher . Vendors including AKSci (catalog 5527AD, 95% purity), MolCore (NLT 97% purity), and Santa Cruz Biotechnology offer the compound in research quantities ranging from 500 mg to 100 g . This multi-vendor availability distinguishes the 3-yl isomer from more specialized imidazopyridine derivatives that may require custom synthesis with extended lead times. In contrast, the 2-yl isomer (CAS 919742-19-1) is available from fewer suppliers and often requires custom synthesis quotes , creating potential procurement delays for time-sensitive research programs.

Chemical procurement Research reagents Building blocks

Research & Procurement Applications


TAAR5 Negative Control in GPCR Panels

Based on the quantified weak agonist activity at mouse TAAR5 (EC50 >10,000 nM) established in BindingDB data [1], this compound can be deployed as a negative control or low-activity reference compound in trace amine-associated receptor screening panels. Researchers evaluating novel imidazopyridine derivatives for TAAR family selectivity can use this compound to establish baseline weak engagement, enabling differentiation of hits that achieve sub-micromolar potency at TAAR5 versus those with similarly weak activity. The defined EC50 threshold (>10 μM) provides a clear cutoff value for hit triage decisions.

Regioisomer-Controlled SAR Studies

The 3-yl substitution pattern of this compound, with its documented 3 hydrogen bond acceptors and distinct TPSA spatial distribution [2][3], makes it the appropriate selection for structure-activity relationship studies specifically requiring the 3-ethanamine imidazopyridine configuration. Researchers conducting systematic SAR exploration across imidazopyridine substitution patterns should procure this specific isomer rather than the more widely cited 2-yl analog, as the regioisomeric difference alters hydrogen bonding capacity and three-dimensional pharmacophore geometry.

CNS-Targeted Scaffold Derivatization

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in CNS drug discovery, with documented applications in targeting neurological and receptor-based pathways [4]. This compound serves as a versatile intermediate for synthesizing receptor modulators and enzyme inhibitors within CNS programs. The methyl group at the 7-position influences metabolic stability and lipophilicity [4], while the ethanamine side chain provides a functional handle for further derivatization, making the compound suitable for hit expansion libraries targeting GPCRs including TAAR family receptors.

Time-Sensitive Medicinal Chemistry Procurement

For research programs requiring rapid access to imidazopyridine building blocks, this compound's multi-vendor commercial availability (≥3 suppliers with stock) and defined purity specifications (95-97%) enable procurement with minimal lead time compared to custom synthesis requirements. The compound is available in research-scale quantities (500 mg to 100 g) suitable for initial SAR exploration, hit validation, and early lead optimization phases where timely material access is critical to maintaining project timelines.

Quote Request

Request a Quote for 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.